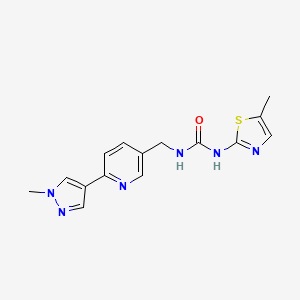

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-10-5-18-15(23-10)20-14(22)17-7-11-3-4-13(16-6-11)12-8-19-21(2)9-12/h3-6,8-9H,7H2,1-2H3,(H2,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBNHVKHDZTJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Synthesis of the Pyridine Ring: The pyridine ring can be constructed via condensation reactions, often involving aldehydes and ammonia or amines.

Thiazole Ring Formation: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the synthesized rings through a series of nucleophilic substitution reactions, often using reagents like isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or sulfoxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related urea derivatives and heterocyclic hybrids, focusing on molecular features, synthetic pathways, and reported biological activities.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Structural Divergence: The target compound’s thiazole moiety distinguishes it from analogs like benzoquinazolinone 12 (quinazolinone core) and compound 9a (simple pyrazole-urea). Thiazoles are known for enhancing metabolic stability and binding interactions in drug design. Pyridine-pyrazole motifs (shared with benzoquinazolinone 12) are associated with improved receptor selectivity, as seen in M1mAChR modulation .

Synthetic Pathways: The target compound likely employs Curtius rearrangement or urea coupling strategies, similar to 1-alkyl(aryl)-3-[4-(hydroxymethyl)pyrazol-3-yl]ureas, which are synthesized via reactions of carbonyl azides with amines . By contrast, benzoquinazolinone 12 is derived from advanced medicinal chemistry optimizations of BQCA-like scaffolds, emphasizing allosteric modulation .

Biological Implications: Benzoquinazolinone 12’s >10-fold higher potency than BQCA highlights the impact of pyridine-pyrazole substitutions on M1mAChR affinity . This suggests that the target compound’s pyridine-pyrazole-thiazole system may similarly enhance receptor interactions. Hydroxymethylpyrazole-ureas (e.g., compounds from ) exhibit antitumor activity, implying that the target compound’s thiazole group could be explored for analogous applications.

Biological Activity

The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea, often referred to in the literature as a pyrazole derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.34 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a thiazole group, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against various strains of bacteria. In vitro assays have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 32 µg/mL |

| Example B | S. aureus | 16 µg/mL |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly noteworthy, as it may lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study:

In a study involving carrageenan-induced paw edema in rats, the compound exhibited significant anti-inflammatory effects with an IC50 value comparable to that of standard NSAIDs like diclofenac.

3. Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively.

| Tested Compound | Radical Scavenging Activity (%) | Control (Trolax) Activity (%) |

|---|---|---|

| Compound C | 85% | 75% |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- COX Inhibition : The compound inhibits COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Free Radical Scavenging : It acts as an electron donor, neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism : The presence of the pyrazole and thiazole rings enhances membrane permeability, facilitating the entry into bacterial cells.

Q & A

Basic: How can researchers optimize the synthesis of this urea derivative to improve yield and purity?

Methodological Answer:

The synthesis of this compound involves multi-step heterocyclic coupling and urea formation. Key optimizations include:

- Catalyst Selection : Use NaN₃ in DMF at 50°C for azide intermediates (common in pyrazole functionalization) to enhance reaction efficiency .

- Solvent Systems : THF under reflux conditions (e.g., 5 hours) improves cyclization for thiazole-containing intermediates, while ethanol/DMF mixtures (1:1) are effective for recrystallization .

- Purification : Post-reaction, adjust pH to 3 with 10% HCl to precipitate impurities, followed by recrystallization from toluene or ethanol to isolate high-purity crystals .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the urea linkage conformation and heterocyclic ring geometry, as demonstrated for analogous pyridyl-urea derivatives .

- NMR Analysis : Use ¹H/¹³C NMR to confirm methyl group positions (e.g., 1-methylpyrazole at δ 3.8–4.2 ppm) and urea NH signals (δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (314.37 g/mol) and detects fragmentation patterns unique to thiazole-pyrazole scaffolds .

Advanced: How can conflicting solubility data in polar vs. non-polar solvents be reconciled during formulation studies?

Methodological Answer:

Contradictions arise from the compound’s dual hydrophilic (urea, pyridine) and hydrophobic (methylthiazole) groups. Strategies include:

- Co-solvent Systems : Use DMF/water mixtures (e.g., 70:30) to balance solubility, leveraging hydrogen bonding from urea and π-π stacking from aromatic rings .

- Surfactant-Assisted Dispersion : Poloxamers or Tween-80 enhance aqueous solubility for in vitro assays without altering bioactivity .

- pH Adjustment : Protonate the pyridine nitrogen (pKa ~4.5) to improve aqueous solubility in acidic buffers .

Advanced: What mechanistic insights exist regarding its interaction with kinase targets?

Methodological Answer:

The compound’s pyrazole-thiazole core likely acts as a ATP-competitive kinase inhibitor. Key findings:

- Docking Studies : Pyrazole occupies the adenine-binding pocket, while the urea linker forms hydrogen bonds with hinge-region residues (e.g., Glu91 in p38 MAPK) .

- Enzymatic Assays : IC₅₀ values against JAK2 or Aurora kinases can be measured via ADP-Glo™ assays, with methylthiazole enhancing selectivity over off-targets .

- Mutagenesis : Replace conserved lysine (e.g., K72 in JAK2) to confirm binding site specificity via loss of inhibitory activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Core Modifications : Replace 5-methylthiazole with 4-trifluoromethyl (CF₃) to enhance hydrophobic interactions, as seen in related pyrazole-urea inhibitors .

- Linker Optimization : Substitute urea with thiourea to improve metabolic stability while maintaining hydrogen-bonding capacity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., F, Cl) on the pyridine ring to boost kinase affinity, as demonstrated in fluorophenyl analogs .

Basic: What analytical methods validate batch-to-batch consistency in research-scale synthesis?

Methodological Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 40→80% ACN) to monitor purity (>98%) and detect trace intermediates .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values to ensure stoichiometric integrity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to guarantee suitability for long-term storage .

Advanced: How do researchers address discrepancies in reported biological activity across cell lines?

Methodological Answer:

- Cell Line Profiling : Test potency in isogenic pairs (e.g., wild-type vs. kinase-mutant lines) to isolate target-specific effects .

- Microenvironment Mimicry : Use 3D spheroid models with stromal co-cultures to replicate in vivo resistance mechanisms observed in solid tumors .

- Proteomics : Perform phospho-kinase arrays to identify off-target pathways (e.g., ERK or AKT activation) that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.